An In-depth Technical Guide to the Mechanism of Action of (+/-)-5'-Chloro-5'-deoxy-ENBA
An In-depth Technical Guide to the Mechanism of Action of (+/-)-5'-Chloro-5'-deoxy-ENBA
This guide provides a comprehensive analysis of (+/-)-5'-Chloro-5'-deoxy-ENBA, a critical research tool for professionals in pharmacology and drug development. We will dissect its molecular interactions, cellular signaling cascades, and the experimental methodologies used to validate its function, offering field-proven insights into its mechanism of action as a potent and selective adenosine A1 receptor agonist.
Part 1: Molecular Profile and Receptor Binding Affinity
(+/-)-5'-Chloro-5'-deoxy-ENBA, chemically known as N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic adenosine derivative designed for high-affinity, selective interaction with the adenosine A1 receptor (A1AR).[1][2] The A1AR is a G protein-coupled receptor (GPCR) widely distributed throughout the body, notably in the brain, heart, and adipose tissue, making it a significant therapeutic target for neurological and cardiovascular conditions.[3][4]
The efficacy and safety of a receptor agonist are fundamentally tied to its binding profile. High affinity ensures that the compound can effectively bind its target at low concentrations, while high selectivity ensures that it does not inadvertently activate other related receptors, which could lead to undesirable off-target effects. (+/-)-5'-Chloro-5'-deoxy-ENBA excels in both areas. It demonstrates sub-nanomolar affinity for the human A1AR and substantial selectivity over other adenosine receptor subtypes (A2A, A2B, and A3).[1][5]
Quantitative Data: Binding Affinity Profile
The binding affinity of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Inhibition Constant (Ki) in nM | Selectivity (fold vs. A1) |
| Adenosine A1 | 0.51 | - |
| Adenosine A2A | 1340 | ~2627-fold |
| Adenosine A2B | 2740 | ~5372-fold |
| Adenosine A3 | 1290 | ~2529-fold |
| Data sourced from Tocris Bioscience and BioCrick.[1][6] |
This high degree of selectivity is a critical attribute, making (+/-)-5'-Chloro-5'-deoxy-ENBA an invaluable tool for specifically probing A1AR function without the confounding influence of other adenosine receptor signaling.
Experimental Protocol: Competitive Radioligand Binding Assay
To establish the binding affinity (Ki) of a test compound like (+/-)-5'-Chloro-5'-deoxy-ENBA, a competitive radioligand binding assay is the gold standard.[7] This protocol is a self-validating system; the displacement of a known high-affinity radioligand provides direct evidence of competitive binding at the same orthosteric site.
Objective: To determine the Ki of (+/-)-5'-Chloro-5'-deoxy-ENBA at the human adenosine A1 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human A1AR (e.g., HEK-293).
-
[3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity, selective A1AR antagonist radioligand.[8]
-
(+/-)-5'-Chloro-5'-deoxy-ENBA (test compound).
-
Theophylline (a non-selective adenosine antagonist for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Thaw the A1AR-expressing cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of (+/-)-5'-Chloro-5'-deoxy-ENBA, typically from 10 µM down to 1 pM.
-
Assay Setup: In a 96-well plate, combine the diluted membranes, a fixed concentration of [3H]-DPCPX (approximately at its Kd value, e.g., 1-5 nM), and the varying concentrations of the test compound.[8]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 5 mM Theophylline) to saturate all specific binding sites.[9]
-
Test Compound: Wells with membranes, radioligand, and each concentration of (+/-)-5'-Chloro-5'-deoxy-ENBA.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[9][10]
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes, and thus the bound radioligand, are trapped on the filter. Wash the filters 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of (+/-)-5'-Chloro-5'-deoxy-ENBA. This will generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Cellular Mechanism of Action
As an A1AR agonist, (+/-)-5'-Chloro-5'-deoxy-ENBA initiates a specific intracellular signaling cascade upon binding to the receptor. The A1AR is canonically coupled to the inhibitory G protein, Gi/o.[12][13] This coupling is the primary mechanism through which the receptor exerts its physiological effects.
The Canonical Gi-Coupled Pathway:
-
Agonist Binding: (+/-)-5'-Chloro-5'-deoxy-ENBA binds to the extracellular domain of the A1AR, inducing a conformational change.
-
G Protein Activation: This conformational change allows the receptor to activate its associated heterotrimeric Gi protein. The Gi protein releases its bound GDP and binds GTP, causing it to dissociate into its Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[14]
-
Reduction in cAMP: Adenylyl cyclase is responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger.[15] By inhibiting this enzyme, A1AR activation leads to a decrease in the intracellular concentration of cAMP.[10]
-
Downstream Effects: A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins, ultimately leading to the cellular response.[15]
Beyond the canonical pathway, the dissociated Gβγ subunits can also directly modulate other effectors, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type voltage-gated calcium channels.[12] This modulation contributes to the neuroprotective and antiarrhythmic effects associated with A1AR activation by hyperpolarizing the cell membrane and reducing neurotransmitter release.[3][16]
Experimental Protocol: cAMP Inhibition Assay
To confirm that (+/-)-5'-Chloro-5'-deoxy-ENBA functions as an agonist and activates the Gi pathway, a functional assay measuring cAMP levels is essential. Since A1AR activation inhibits cAMP production, the assay is designed to measure a decrease from a stimulated baseline.
Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by (+/-)-5'-Chloro-5'-deoxy-ENBA.
Materials:
-
A1AR-expressing cells (e.g., CHO or HEK-293 cells).
-
Forskolin (a direct activator of adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
(+/-)-5'-Chloro-5'-deoxy-ENBA (test agonist).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]
-
Cell culture medium and lysis buffer.
Methodology:
-
Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate and culture overnight to allow for adherence.[17]
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for 15-30 minutes. This step is crucial as it prevents the breakdown of cAMP, amplifying the signal window.
-
Stimulation and Inhibition: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate a high baseline level of cAMP production. Simultaneously, add the serial dilutions of (+/-)-5'-Chloro-5'-deoxy-ENBA to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP assay kit. This releases the intracellular cAMP for detection.
-
cAMP Detection: Perform the detection step according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[17]
-
Data Acquisition: Read the plate using a compatible plate reader (e.g., measuring fluorescence ratio for HTRF).
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of (+/-)-5'-Chloro-5'-deoxy-ENBA.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (maximal inhibition).
-
Part 3: Pharmacological Validation and Therapeutic Potential
The molecular and cellular actions of (+/-)-5'-Chloro-5'-deoxy-ENBA translate into significant physiological effects. In vivo studies have demonstrated its efficacy in models of neuropathic pain and tremor.[16][18] For instance, systemic administration of the compound has been shown to reduce thermal hyperalgesia and mechanical allodynia in mice with nerve injuries.[18]
A critical step in validating the mechanism of action is demonstrating that these in vivo effects are specifically mediated by the A1AR. This is achieved by using a selective A1AR antagonist, such as DPCPX. Studies show that pre-treatment with DPCPX prevents or reverses the antinociceptive and tremorolytic effects of (+/-)-5'-Chloro-5'-deoxy-ENBA.[16][18] This provides authoritative evidence that the compound's pharmacological activity is a direct consequence of its engagement with the A1 adenosine receptor.
The potent and selective nature of (+/-)-5'-Chloro-5'-deoxy-ENBA, coupled with its ability to cross the blood-brain barrier, makes it not only a valuable research tool but also a lead compound for investigating the therapeutic potential of A1AR agonism in conditions such as chronic pain and movement disorders.[6][19]
Conclusion
(+/-)-5'-Chloro-5'-deoxy-ENBA is a highly selective, high-affinity agonist of the adenosine A1 receptor. Its mechanism of action is initiated by binding to the A1AR, which activates the inhibitory Gi protein, leading to a reduction in intracellular cAMP levels and modulation of ion channel activity. This primary mechanism has been rigorously validated through a combination of competitive radioligand binding assays to confirm its affinity and selectivity, and functional cAMP assays to demonstrate its agonist activity. The specific reversal of its potent in vivo pharmacological effects by A1AR antagonists provides the definitive link between its molecular action and its physiological function. For researchers and drug developers, (+/-)-5'-Chloro-5'-deoxy-ENBA serves as a quintessential tool for exploring the complex roles of the A1 adenosine receptor in health and disease.
References
-
Wikipedia. (2023). Adenosine A1 receptor. Retrieved from [Link]
-
Ghasemi, M., et al. (2016). A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Mol Neurobiol. Retrieved from [Link]
-
BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]
-
Li, Y., et al. (2003). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research. Retrieved from [Link]
-
He, J., et al. (2005). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved from [Link]
-
van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Retrieved from [Link]
-
Shainberg, A., et al. (1993). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Biochemical Pharmacology. Retrieved from [Link]
-
Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules. Retrieved from [Link]
-
Townsend-Nicholson, A., & Schofield, P. R. (1995). A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
Bussmann, H., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Retrieved from [Link]
-
Popoli, P., et al. (2014). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. CNS Neuroscience & Therapeutics. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Barret, O., et al. (2019). Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kim, Y. C., et al. (1993). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney International. Retrieved from [Link]
-
ResearchGate. (n.d.). Tremorolytic effect of 5'-chloro-5'-deoxy-(?)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
Kim, Y. C., et al. (1993). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. CORE. Retrieved from [Link]
Sources
- 1. (+/-)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (±)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 6. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 | adenosine A1 receptor agonist, selective and high-affinity | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 13. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
